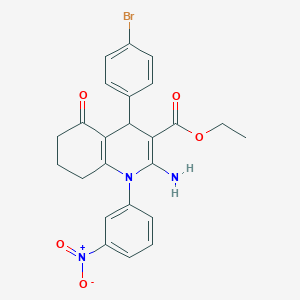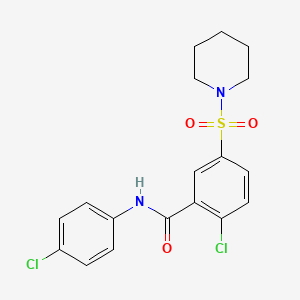
2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a dinitrophenyl group attached to the tetrahydroisoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
科学的研究の応用
2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
作用機序
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and leading to increased heat production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to affect cellular energy metabolism.
類似化合物との比較
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar biological activities.
2,4-Dinitroanisole: Another dinitrophenyl compound with applications in organic synthesis and explosives.
2,4-Dinitrobenzoic Acid: Used in the synthesis of various organic compounds and as a reagent in analytical chemistry .
Uniqueness: 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. The presence of the tetrahydroisoquinoline ring allows for additional interactions with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C15H13N3O4 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)13-5-6-14(15(9-13)18(21)22)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2 |
InChIキー |
OFCWRUWGWVDVSM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B15013373.png)
![4-({(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15013377.png)

![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-iodophenol](/img/structure/B15013388.png)
![2-[({(Z)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15013393.png)
![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)

![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)


![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
